6-Methoxy-1,2-dimethyl-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
1968-12-3 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-methoxy-1,2-dimethylindole |
InChI |
InChI=1S/C11H13NO/c1-8-6-9-4-5-10(13-3)7-11(9)12(8)2/h4-7H,1-3H3 |
InChI Key |
QYTHXOJFJVKOGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C)C=C(C=C2)OC |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Analysis of 6 Methoxy 1,2 Dimethyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For 6-Methoxy-1,2-dimethyl-1H-indole, a complete assignment of proton and carbon signals is essential for unambiguous structural confirmation.
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons. The predicted spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl groups.
The aromatic region is characterized by three protons on the benzene (B151609) ring. The proton at C7 (H-7) is expected to appear as a doublet, coupled to H-5. The proton at C5 (H-5) would likely be a doublet of doublets due to coupling with H-4 and H-7. The proton at C4 (H-4) should appear as a doublet coupled to H-5. The proton at C3 is a singlet as it has no adjacent protons. The three methyl groups (N-CH₃, C2-CH₃, and O-CH₃) are all expected to appear as sharp singlets in the upfield region, with their precise chemical shifts determined by their electronic environment.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-7 | ~7.45 | d | ~8.5 | 1H |
| H-5 | ~6.70 | dd | ~8.5, 2.2 | 1H |
| H-4 | ~6.85 | d | ~2.2 | 1H |
| H-3 | ~6.20 | s | - | 1H |
| N-CH₃ | ~3.65 | s | - | 3H |
| O-CH₃ | ~3.85 | s | - | 3H |
Note: Data is predicted and may vary from experimental values.
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton. The molecule contains 11 distinct carbon atoms. The chemical shifts are influenced by the nature of the substituents and their position on the indole (B1671886) ring. The carbons attached to the heteroatoms (C2, C6, C7a, and the methyl carbons) show characteristic shifts.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~138.0 |
| C3 | ~100.0 |
| C3a | ~130.5 |
| C4 | ~94.5 |
| C5 | ~121.5 |
| C6 | ~156.0 |
| C7 | ~110.0 |
| C7a | ~136.0 |
| N-CH₃ | ~30.0 |
| C2-CH₃ | ~12.5 |
Note: Data is predicted and may vary from experimental values.
Two-dimensional NMR techniques are indispensable for confirming the assignments made from 1D spectra by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. bldpharm.com For this compound, the key expected cross-peaks in a COSY spectrum would be between the adjacent aromatic protons: H-4 with H-5, and H-5 with H-7. The absence of other correlations in the aromatic region would confirm their relative positions. The methyl protons and the H-3 proton would not show COSY correlations as they are singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons, providing one-bond (¹J_CH) correlations. bldpharm.com Expected HSQC correlations would definitively link the proton signals to their corresponding carbon signals as listed in the tables above (e.g., H-3 to C-3, H-4 to C-4, H-5 to C-5, H-7 to C-7, and the protons of each methyl group to their respective carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). bldpharm.com It helps to piece together the entire molecular puzzle. Key expected HMBC correlations for confirming the structure include:
Protons of the N-CH₃ group to C2 and C7a.
Protons of the C2-CH₃ group to C2 and C3.
Proton H-3 to C2, C3a, and the C2-methyl carbon.
Protons of the O-CH₃ group to C6.
Aromatic proton H-7 to C5 and C7a.
Indole and its derivatives can exhibit tautomerism, primarily involving the migration of the N-H proton. However, in this compound, the nitrogen atom at position 1 is substituted with a methyl group. This substitution prevents the formation of tautomers that involve the N-H proton. Therefore, significant tautomerism is not expected for this compound. An NMR analysis would confirm this by showing a single, well-defined set of signals corresponding to one stable structure, with no evidence of peaks that would indicate a tautomeric equilibrium.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₃NO, which corresponds to a molecular weight of 175.23 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 175. The fragmentation of this compound is expected to follow pathways characteristic of indole alkaloids and ethers. Plausible key fragmentation steps would include:
Loss of a methyl radical ([M-15]⁺): A prominent peak at m/z 160 would likely be observed, resulting from the loss of a methyl group, most likely from the N1 position, to form a stable cation.
Loss of formaldehyde (B43269) ([M-30]): Cleavage of the methoxy (B1213986) group could lead to the loss of CH₂O, resulting in a fragment at m/z 145.
Further fragmentation of the indole ring system would produce other characteristic smaller ions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The most notable feature would be the absence of a sharp N-H stretching band around 3300-3500 cm⁻¹, confirming the N-methylation.
Expected Characteristic IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H stretching (aromatic) | C-H (sp²) | 3000 - 3100 |
| C-H stretching (aliphatic) | C-H (sp³) in methyl | 2850 - 3000 |
| C=C stretching | Aromatic ring | 1500 - 1600 |
| C-O stretching | Aryl-alkyl ether | ~1250 (asymmetric), ~1040 (symmetric) |
These characteristic vibrations collectively provide a spectroscopic fingerprint for this compound. docbrown.info
Ultraviolet-Visible (UV-VIS) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-VIS) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like this compound, the electronic spectra are characterized by absorption bands arising from π → π* transitions.
While specific UV-VIS spectral data for this compound is not extensively documented in publicly available literature, the electronic absorption properties can be inferred from closely related methoxy-indole derivatives. For instance, studies on other indole compounds reveal characteristic absorption peaks. The UV-Vis spectrum of 1,3-di(1H-indol-3-yl)propan-2-one, for example, shows peaks at 275, 282, and 290 nm, which are indicative of the indole moiety. chim.it The introduction of a methoxy group, an auxochrome, on the benzene ring of the indole nucleus is expected to cause a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system through the +M (mesomeric) effect of the methoxy group.
In a study of azaindole cyanine (B1664457) dyes, the incorporation of methoxycarbonyl-functionalized azaindole moieties led to a significant redshift in the maximum absorption wavelength (λmax) to approximately 878 nm in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dichloromethane (B109758) (DCM). acs.org While this is a more complex system, it illustrates the profound effect of substituents on the electronic absorption properties of indole-containing structures.
A hypothetical UV-VIS absorption data table for this compound, based on the analysis of related compounds, is presented below. The exact values would require experimental verification.
| Solvent | λmax (nm) (Predicted) | Electronic Transition |
| Methanol | ~280-295 | π → π |
| Dichloromethane | ~285-300 | π → π |
This table is predictive and based on the analysis of structurally similar compounds. Experimental validation is necessary.
X-ray Crystallography for Solid-State Molecular Architecture
As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the crystallographic analysis of closely related methoxy-indole derivatives provides valuable insights into the expected solid-state architecture.
For example, a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid revealed its crystallization in the monoclinic system with the space group P21/c. nih.gov The crystal structure was characterized by the formation of cyclic dimers through hydrogen bonding. nih.gov In another instance, the crystal structure of 1-(2-iodobenzoyl)-6-methoxy-1H-indole-3-carbaldehyde was also determined to be monoclinic (space group P21/n). nist.gov
Based on these related structures, a hypothetical data table for the crystallographic parameters of this compound is provided below. These parameters would need to be confirmed through experimental single-crystal X-ray diffraction analysis.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P21/c or related |
| a (Å) | ~7-8 |
| b (Å) | ~8-13 |
| c (Å) | ~17-25 |
| α (°) | 90 |
| β (°) | ~90-100 |
| γ (°) | 90 |
| Volume (ų) | ~1500-1700 |
| Z | 4 |
This table presents hypothetical data based on the crystallographic analysis of similar methoxy-indole compounds and requires experimental verification.
The presence of the methoxy and dimethyl groups in this compound would influence the crystal packing through van der Waals interactions and potentially weak C-H···π interactions. The planarity of the indole ring system is a key feature, though slight distortions can be expected due to substituent effects.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS)
Chromatographic techniques are indispensable for the purification, isolation, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for analyzing non-volatile and thermally labile compounds like this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the analysis of indole derivatives. A method for the separation of the related compound 6-Methoxy-1H-indole has been described, which can be adapted for this compound. sielc.com The method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for improved peak shape. sielc.com For preparative applications, this method can be scaled up to isolate the compound from a reaction mixture. sielc.com
A representative HPLC method for the purity assessment of this compound is outlined in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Detector | UV at a wavelength corresponding to λmax (e.g., ~285 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This table outlines a typical HPLC method that would require optimization for the specific compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the target compound and identifying impurities. For this compound, electrospray ionization (ESI) in positive ion mode would be expected to yield a prominent protonated molecule [M+H]⁺.
LC-MS has been effectively used to characterize new 6-methoxy-tetrahydro-β-carboline derivatives, demonstrating its specificity for such compounds. researchgate.net The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) can provide further structural information. For instance, the analysis of regioisomeric methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles by GC-MS showed characteristic fragmentation patterns resulting from the cleavage of substituent groups from the indole nucleus. researchgate.net
A summary of expected LC-MS data for this compound is presented below.
| Parameter | Expected Result |
| Ionization Mode | ESI Positive |
| [M+H]⁺ (Calculated) | C₁₁H₁₄NO⁺, m/z 176.1075 |
| Key Fragment Ions | Fragments corresponding to the loss of methyl groups or other characteristic cleavages of the indole ring. |
This table is based on theoretical calculations and analysis of similar compounds. Experimental verification is required.
Reactivity and Chemical Transformations of 6 Methoxy 1,2 Dimethyl 1h Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus
Electrophilic aromatic substitution (EAS) is the hallmark reaction of indoles. The pyrrole (B145914) moiety of the indole system is significantly more reactive than the benzene (B151609) ring, directing incoming electrophiles preferentially to the heterocyclic portion of the molecule. researchgate.net
The substitution pattern of 6-Methoxy-1,2-dimethyl-1H-indole predetermines the primary site of electrophilic attack. In a typical indole, the C-3 position is the most nucleophilic and kinetically favored site for substitution. This preference is due to the ability of the nitrogen atom to effectively stabilize the positive charge in the resulting Wheland intermediate (arenium ion) without disrupting the aromaticity of the benzene ring. acs.org
In the case of this compound, both the N-1 and C-2 positions are blocked by methyl groups. Consequently, electrophilic substitution occurs almost exclusively at the vacant and highly activated C-3 position .
While C-3 is the dominant reaction site, the activating effect of the 6-methoxy group also enhances the nucleophilicity of the benzene ring. As an ortho-para directing group, the methoxy (B1213986) substituent activates the C-5 and C-7 positions. Therefore, under more forcing reaction conditions or with highly reactive electrophiles, substitution may also be observed at these positions, although this is generally a minor pathway compared to C-3 substitution.
| Reaction Type | Reagent(s) | Predicted Major Product | Probable Minor Product(s) |
| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-3-carbaldehyde | 7-formyl and 5-formyl derivatives |
| Mannich Reaction | CH₂O, HN(CH₃)₂ | 3-((Dimethylamino)methyl)-6-methoxy-1,2-dimethyl-1H-indole | 7- and 5-aminomethyl derivatives |
| Bromination | NBS or Br₂ | 3-Bromo-6-methoxy-1,2-dimethyl-1H-indole | 7-bromo and 5-bromo derivatives |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-6-methoxy-1,2-dimethyl-1H-indole | 7-nitro and 5-nitro derivatives |
This heightened nucleophilicity makes this compound more reactive towards electrophiles than its non-methoxylated counterpart, 1,2-dimethylindole (B146781). The activation is pronounced at the C-3 position and also extends to the C-5 and C-7 positions, which are ortho and para (through the nitrogen) to the methoxy group. Research on other 6-methoxyindoles confirms that this substituent activates the nucleus, facilitating electrophilic attack. nih.gov For instance, studies on the reaction of 6-methoxyindoles with indol-3-ylmethanols show that substitution readily occurs at the C-3 position. wikipedia.orgnih.gov
Transformations Involving Substituents on the Indole Core
While the indole ring itself is the primary site of reactivity, the substituents can also undergo specific chemical transformations, although such reactions for this specific molecule are not extensively documented.
C-2 Methyl Group: The methyl group at the C-2 position is generally less reactive than the indole nucleus. However, under certain oxidative conditions, it could potentially be transformed into a formyl or carboxylic acid group. Photosensitized oxygenation of 1,2-dimethylindole has been shown to yield dimeric products involving the C-2 methyl group, suggesting its potential involvement in radical or oxidative pathways. researchgate.net
N-1 Methyl Group: The N-methyl group is chemically robust and does not typically participate in reactions under common conditions.
Cyclization and Annulation Reactions Forming Fused Systems
The nucleophilic character of the indole ring, particularly at the C-3 position, allows it to participate in cyclization reactions to form polycyclic systems.
A classic example of such a reaction is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydro-β-carboline. wikipedia.org The standard Pictet-Spengler mechanism is not feasible for this compound because it lacks the required N-H proton for the initial imine formation.
However, the C-3 position can still act as the key nucleophile in intramolecular cyclizations. If an electrophilic moiety is tethered to the indole core (for example, at the C-4 or C-7 position), an intramolecular electrophilic attack by the C-3 position can lead to the formation of a new fused ring. Such reactions, often variants of the Friedel-Crafts reaction, can be used to construct indole-fused systems. For example, a side chain at the C-4 position containing an aldehyde could, upon activation, be attacked by the C-3 position to forge a new six-membered ring, resulting in a system analogous to azepino[3,4,5-cd]indoles. researchgate.net
Oxidation and Reduction Pathways of the Indole Moiety
The electron-rich indole ring is susceptible to both oxidation and reduction, leading to a variety of products depending on the reagents and reaction conditions.
The oxidation of indoles can be complex. For 2,3-disubstituted indoles, a common pathway is the oxidative cleavage of the C-2=C-3 double bond, a reaction known as the Witkop oxidation, which yields 2-acylamidoaryl ketones. researchgate.net In the case of 2,3-dimethylindole (B146702), oxidation with peroxophosphates has been shown to proceed via electrophilic attack at C-3, ultimately yielding 3-methylindole-2-carbaldehyde. rsc.org Photosensitized oxygenation of 1,2-dimethylindole can produce dimeric indoxyl derivatives. researchgate.net Given these precedents, the oxidation of this compound would likely yield a mixture of products arising from C-2/C-3 bond cleavage or reactions involving the C-2 methyl group.
| Reagent/Condition | Analogous Substrate | Potential Product Type |
| Peroxomonophosphoric acid | 2,3-Dimethylindole | C2-C3 bond cleavage product (e.g., 2-formyl-3-methylindole derivative) rsc.org |
| Photosensitized O₂ | 1,2-Dimethylindole | Dimeric indoxyl derivatives researchgate.net |
| Dimethyldioxirane (DMD) | N-alkyl-2-methylindoles | Bisindoxyls and other complex rearranged products researchgate.net |
The indole nucleus can be reduced to either a dihydroindole (indoline) or a fully saturated octahydroindole.
Catalytic Hydrogenation : This is a common method for indole reduction. ucla.edu The selective reduction of the pyrrole ring to form 1,2-dimethylindoline (B8796923) is challenging due to the aromatic stability of the indole. However, studies on the closely related 2,3-dimethylindole have shown that complete hydrogenation to the octahydro- derivative can be achieved using a Ru/Al₂O₃ catalyst at elevated temperature and pressure (190 °C, 7 MPa). rsc.orgrsc.org This suggests that under milder conditions, selective reduction to the corresponding 2,3-dihydro-6-methoxy-1,2-dimethyl-1H-indole could be possible. Other research has demonstrated that Ru-NHC complexes can catalyze the complete hydrogenation of various substituted indoles. acs.org
Birch Reduction : This method involves the use of an alkali metal (like Na or Li) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com It is particularly effective for reducing electron-rich aromatic rings. In this compound, the methoxy-substituted benzene ring is more susceptible to this type of reduction than the pyrrole ring. The reaction would likely reduce the benzene moiety to a 1,4-cyclohexadiene (B1204751) derivative, leaving the heterocyclic part of the molecule intact. slideshare.netaskfilo.com
Computational Chemistry and Molecular Modeling Studies of 6 Methoxy 1,2 Dimethyl 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These theoretical methods provide insights into structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. jmchemsci.comniscpr.res.in For 6-Methoxy-1,2-dimethyl-1H-indole, a DFT study would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. nih.gov Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p), which provide a balance of accuracy and computational cost. researchgate.netresearchgate.net
Key energetic properties derived from DFT calculations would include the total energy, heat of formation, and dipole moment. This data helps in assessing the molecule's thermodynamic stability. While studies on various indole (B1671886) derivatives have been conducted using DFT, specific energetic data for this compound is not present in the reviewed literature. niscpr.res.indntb.gov.ua
Molecular Electrostatic Potential (MESP) Surface Mapping
A Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MESP surface is colored based on the electrostatic potential, where red typically indicates regions of negative potential (rich in electrons and prone to electrophilic attack), and blue indicates regions of positive potential (electron-poor and susceptible to nucleophilic attack). nih.gov Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net
For this compound, an MESP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and potentially over the indole ring's π-system, highlighting these as likely sites for interaction with electrophiles. Positive potentials would be expected around the hydrogen atoms. No specific MESP maps for this compound are available in the surveyed literature.
Conformational Analysis and Potential Energy Surface Scans
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. researchgate.net For a flexible molecule like this compound, this would involve studying the rotation around single bonds, particularly the bond connecting the methoxy group to the indole ring.
A potential energy surface (PES) scan is performed by systematically changing a specific dihedral angle and calculating the molecule's energy at each step. This process identifies the lowest-energy conformers (global and local minima) and the energy barriers to rotation (transition states). sapub.org Such an analysis is vital for understanding the molecule's preferred shape, which influences its physical properties and biological activity. However, no specific conformational analyses or PES scans for this compound have been published.
Biological Activity Research and Mechanistic Investigations of 6 Methoxy 1,2 Dimethyl 1h Indole
General Biological Activities Associated with Indole (B1671886) Scaffolds in Research
The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. Indole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The versatility of the indole ring allows for the synthesis of diverse libraries of compounds with varied biological profiles.
The presence of a methoxy (B1213986) group on the indole ring, as seen in 6-Methoxy-1,2-dimethyl-1H-indole, is a common feature in many biologically active natural products and synthetic molecules. The methoxy group can influence the molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic characteristics. For instance, the position of the methoxy group on the indole nucleus has been shown to be crucial for the anticancer activity of certain indole derivatives.
Furthermore, methylation at the N1 and C2 positions of the indole ring can also significantly impact biological activity. N-methylation can alter the hydrogen bonding capacity and steric profile of the molecule, while C2-methylation can influence its interaction with target proteins. Structure-activity relationship (SAR) studies on various indole-based compounds have demonstrated that these substitutions are key determinants of their biological effects.
Research into Anticancer Applications
The indole scaffold has served as a foundation for the development of numerous anticancer agents. Researchers have explored the potential of various substituted indoles to inhibit cancer cell growth and induce cell death through diverse mechanisms of action.
While direct studies on the antiproliferative effects of this compound in glioblastoma and colorectal cancer models are not extensively documented in publicly available research, studies on closely related methoxyindole derivatives have shown significant activity.
For example, a related compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), has been identified as a potent inducer of a non-apoptotic form of cell death called methuosis in human glioblastoma cells. nih.govnih.gov This suggests that methoxy- and methyl-substituted indoles can possess cytotoxic activity against brain tumor cells.
In the context of colorectal cancer, another related indole derivative, 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole (BPR0L075), has been shown to efficiently induce cell death in HCT116 human colorectal cancer cells. nih.govresearchgate.net The cytotoxicity of BPR0L075 was found to be enhanced in cells with higher expression levels of the protein securin. nih.govresearchgate.net
These findings on analogous compounds suggest that this compound could be a subject of interest for future investigations into its potential antiproliferative effects in these and other cancer types.
Research into the mechanisms of cell death induced by indole derivatives has revealed a variety of pathways, highlighting the diverse ways these compounds can interact with cellular machinery.
Apoptosis: Apoptosis is a form of programmed cell death characterized by distinct morphological changes. While specific studies detailing the apoptotic mechanisms of this compound are limited, many indole derivatives have been shown to induce apoptosis in cancer cells. For instance, a study on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, a compound with a different core structure but featuring methoxy and dimethyl substitutions, demonstrated the induction of apoptosis in K562 human leukemia cells. researchgate.net This was associated with the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net
Mitotic Catastrophe: Mitotic catastrophe is a form of cell death that occurs during or after aberrant mitosis. The indole derivative BPR0L075 has been shown to induce mitotic catastrophe in HCT116 colorectal cancer cells following drug withdrawal. nih.govresearchgate.net This process was linked to the degradation of securin and exit from mitosis under abnormal conditions. nih.govresearchgate.net
Methuosis: Methuosis is a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm. The indole-based chalcone, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), is a well-characterized inducer of methuosis in glioblastoma cells. nih.govnih.gov This activity highlights a unique cell death pathway that can be targeted by methoxy- and methyl-substituted indoles.
Microtubules are dynamic cytoskeletal components essential for cell division, making them a key target for anticancer drugs. Several indole derivatives have been found to interfere with microtubule dynamics.
Research has shown that certain 2-phenylindole derivatives can potently inhibit tubulin polymerization, leading to an arrest of the cell cycle in the G2/M phase. nih.gov While direct evidence for this compound is not available, the general class of indole compounds has been extensively studied for its tubulin-modulating effects.
The spindle assembly checkpoint (SAC) is a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis. acs.org Activation of the SAC can lead to mitotic arrest and subsequent cell death. The compound BPR0L075 has been demonstrated to activate the spindle assembly checkpoint in HCT116 colorectal cancer cells, contributing to its anticancer effects. nih.govresearchgate.net
Targeting specific enzymes involved in cancer progression is a key strategy in modern oncology. Indole derivatives have been investigated as inhibitors of various cancer-related enzymes.
NAD(P)H:quinone oxidoreductase 1 (NQO1): NQO1 is an enzyme that is often overexpressed in various cancers. A closely related compound, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936), has been identified as a mechanism-based inhibitor of NQO1. nih.gov This compound exhibited growth inhibitory activity against human pancreatic cancer cells both in vitro and in vivo. nih.gov
Enhancer of zeste homolog 2 (EZH2): EZH2 is a histone methyltransferase that is frequently dysregulated in cancer. Several indole-based compounds have been developed as potent and selective inhibitors of EZH2. nih.govnih.govnih.gov For example, CPI-1205, an indole-3-carboxamide derivative, is a highly potent EZH2 inhibitor that has been investigated in clinical trials for B-cell lymphomas. nih.gov The development of such inhibitors highlights the potential of the indole scaffold in targeting epigenetic mechanisms in cancer. nih.govnih.govnih.gov
The DNA damage response (DDR) is a network of pathways that detects and signals the presence of DNA damage, leading to cell cycle arrest and DNA repair or, if the damage is too severe, cell death. The indole derivative BPR0L075 has been shown to induce a DNA damage response in HCT116 colorectal cancer cells, contributing to its cytotoxic effects. nih.govresearchgate.net
Research into Antimicrobial Applications
The indole nucleus is a prominent scaffold in medicinal chemistry, with many of its derivatives exhibiting a wide range of pharmacological activities, including antimicrobial properties. The search for new antimicrobial agents is driven by the increasing challenge of drug-resistant pathogens.
Studies on Antibacterial Activity (e.g., against Gram-positive and Gram-negative Bacteria)
Various indole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of phenylsulfonyl indole-modified Ruthenium-based metallodrugs showed strong bacteriostatic efficacy against Staphylococcus aureus (a Gram-positive bacterium) and robust bactericidal efficacy against Escherichia coli (a Gram-negative bacterium) when used with polymyxin B. rsc.org The mechanism of action for some of these compounds involves the destruction of the bacterial membrane, leading to membrane depolarization and the production of reactive oxygen species (ROS). rsc.org
In another study, newly synthesized 2-Aryl 3-substituted indole-glyoxylamides were tested for their antibacterial activity. Compounds with nitro (NO2) and chloro (Cl) substitutions showed potent activity against both Bacillus subtilis (Gram-positive) and E. coli (Gram-negative). ijper.org Furthermore, ciprofloxacin-indole hybrids have been designed and synthesized, with some exhibiting excellent inhibitory activity against a range of Gram-positive and Gram-negative pathogens, including multidrug-resistant strains. nih.gov
The following table summarizes the antibacterial activity of selected indole derivatives:
| Indole Derivative Class | Tested Bacteria | Observed Activity |
|---|---|---|
| Phenylsulfonyl indole-modified Ru-based metallodrugs | Staphylococcus aureus, Escherichia coli | Strong bacteriostatic and bactericidal activity |
| 2-Aryl 3-substituted indole-glyoxylamides | Bacillus subtilis, Escherichia coli | Potent antibacterial activity |
| Ciprofloxacin-indole hybrids | Gram-positive and Gram-negative pathogens | Excellent inhibitory activity |
Investigations of Antifungal Activity (e.g., against Candida albicans)
Candida albicans is a major opportunistic fungal pathogen, and the rise of antifungal resistance necessitates the development of new therapeutic agents. Indole derivatives have emerged as a promising class of compounds with significant antifungal properties.
A study on 6-methoxy-1H-indole-2-carboxylic acid (MICA), isolated from Bacillus toyonensis, demonstrated promising antifungal activity against C. albicans. nih.gov When formulated into a nanosponge hydrogel, it exhibited increased antimycotic activity compared to fluconazole. nih.gov Another study highlighted that indole derivatives such as 7-benzyloxyindole can effectively inhibit biofilm formation and hyphal development in C. albicans, which are crucial virulence factors. nih.gov Transcriptomic analysis revealed that 7-benzyloxyindole down-regulated the expression of several hypha/biofilm-related genes. nih.gov
Furthermore, a novel class of indole-linked triazole derivatives showed excellent antifungal activities against five yeast Candida species, including C. albicans and C. krusei. koreascience.kr Many of these compounds displayed higher activity against C. albicans than conventional antifungal drugs like amphotericin B and fluconazole. koreascience.kr
The table below presents the antifungal activity of some indole derivatives:
| Indole Derivative | Fungal Species | Observed Activity |
|---|---|---|
| 6-methoxy-1H-indole-2-carboxylic acid (MICA) | Candida albicans | Promising antifungal activity |
| 7-Benzyloxyindole | Candida albicans | Inhibition of biofilm and hyphal formation |
| Indole-linked triazoles | Candida albicans, Candida krusei | Excellent antifungal activity |
Research on Antitubercular Activity against Mycobacterium tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the emergence of drug-resistant strains. Indole derivatives have been extensively studied for their anti-tubercular potential. nih.govresearchgate.net
A diverse range of functionalized indole derivatives, including simple indoles, fused indoles, and isatin derivatives, have been reported to possess anti-tubercular activities. nih.govwjpsonline.com For example, indole-2-carboxamides have been identified as a new chemical scaffold with promising anti-TB activity. acs.org Further structure-activity relationship (SAR) studies led to the identification of an analog with excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) M. tuberculosis strains. acs.orgrsc.org
The gut microbiota metabolite indole propionic acid (IPA) has also been shown to inhibit the growth of M. tuberculosis both in vitro and in vivo. nih.govresearchgate.net
Mechanistic Studies on Inhibition of Microbial Enzymes (e.g., DNA Gyrase, Topoisomerase IV, InhA)
The antimicrobial activity of many indole derivatives can be attributed to their ability to inhibit essential microbial enzymes.
DNA Gyrase: This enzyme is a type II topoisomerase crucial for DNA replication in bacteria, making it an attractive target for antibiotics. oup.com Several indole-containing small-molecule inhibitors have been discovered that target the GyrB subunit of M. tuberculosis gyrase. oup.comoup.com Some of these inhibitors were developed through fragment screening and computational optimization. oup.com It has also been proposed that indole itself can inhibit the ATPase activity of DNA gyrase by binding to the ATP-binding pocket of the GyrB subunit. nih.gov
Topoisomerase IV: Another type II topoisomerase, Topoisomerase IV, is also a validated target for antibacterial agents. While specific studies on the inhibition of Topoisomerase IV by this compound are lacking, some novel bacterial topoisomerase inhibitors (NBTIs) have shown activity against this enzyme in various Gram-negative pathogens. mdpi.com The inhibition of Topoisomerase IV often leads to the disruption of DNA replication and cell death. researchgate.net
InhA: The enoyl-acyl carrier protein (ACP) reductase (InhA) is a key enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis, which is essential for mycolic acid biosynthesis. InhA is the primary target of the first-line anti-TB drug isoniazid (B1672263). nih.gov To overcome resistance issues associated with isoniazid, which requires activation by the catalase-peroxidase KatG, direct inhibitors of InhA are being developed. nih.govnih.gov Various chemical scaffolds, including indoles, have been explored as potential direct InhA inhibitors. nih.govproquest.com
Research into Anti-inflammatory Applications
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Indole derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways. chemrxiv.org
Studies on the Modulation of Key Inflammatory Pathways (e.g., NF-κB, COX-2)
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. nih.gov Indole compounds, such as indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (DIM), are effective modulators of the NF-κB signaling pathway. nih.govnih.gov DIM has been shown to inhibit the activation of NF-κB by preventing the phosphorylation of its inhibitory protein, IκBα, and blocking the translocation of NF-κB to the nucleus. nih.gov Indole derivatives produced by tryptophan metabolism in the gut can also suppress NF-κB activation and inhibit the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines. frontiersin.orgmdpi.com
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the synthesis of prostaglandins, which are potent inflammatory mediators. nih.govresearchgate.net Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). rsc.orgrsc.org The indole scaffold is present in the non-selective COX inhibitor indomethacin and has been used as a core structure for designing selective COX-2 inhibitors. rsc.orgnih.gov A number of 2,3-diaryl-substituted indoles have been synthesized and shown to be potent inhibitors of the COX-2 enzyme. rsc.org
The following table summarizes the anti-inflammatory mechanisms of certain indole derivatives:
| Indole Derivative Class | Inflammatory Pathway/Target | Observed Effect |
|---|---|---|
| Indole-3-carbinol (I3C), 3,3'-diindolylmethane (DIM) | NF-κB | Inhibition of activation and nuclear translocation |
| 2,3-Diaryl-substituted indoles | COX-2 | Potent enzyme inhibition |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives | COX-2 | Selective inhibition |
Application of In Vitro and Preclinical In Vivo Models for Biological Evaluation
Due to the absence of research on the biological activity of this compound, there is no information available regarding its evaluation in in vitro or in vivo models.
There are no published studies that have utilized cell-based assays or specific cell lines to investigate the biological or pharmacological effects of this compound.
There is no evidence in the scientific literature of this compound being tested in any preclinical animal models to establish proof-of-concept for efficacy in any research setting.
Structure Activity Relationship Sar Studies of 6 Methoxy 1,2 Dimethyl 1h Indole and Its Derivatives
Impact of Substituent Modifications on Biological Potency and Selectivity
The biological activity of the 6-methoxy-1,2-dimethyl-1H-indole core can be significantly altered by modifying its substituents. The indole (B1671886) nucleus itself is a versatile scaffold in drug discovery, and its derivatives have shown a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. nih.gov
Methylation at the N1 and C2 positions, as seen in the parent compound, has been shown to impact activity. For instance, in the context of SERCA2a activators, methylation at the N1 position or the C3 position of a parent indole retained or modestly improved ATPase activity. acs.org The introduction of different functional groups at various positions on the indole ring can lead to a broad spectrum of biological effects.
In the development of melatonin (B1676174) analogues, moving the methoxy (B1213986) group from the C-5 position (as in melatonin) to the C-6 position of the indole nucleus, combined with an amido ethyl side chain at the N-1 position, resulted in compounds with an affinity similar to melatonin itself and full agonist activity. nih.gov Further optimization by introducing substituents like bromine, a phenyl group, or a carboxylate at the C-2 position led to a significant enhancement in affinity, pushing it into the picomolar range, and improved agonist activity. nih.gov Conversely, removing the methoxy group entirely while introducing an N-alicyclic group resulted in compounds that acted as partial agonists or antagonists. nih.gov
In the realm of anticancer agents, the substitution pattern on indolyl-pyridinyl-propenones dramatically influences their mechanism of action. A 5-methoxy substitution is optimal for inducing methuosis, a type of non-apoptotic cell death. nih.gov However, a 6-methoxy substitution on the same scaffold can disrupt microtubules without inducing methuosis, provided there is no electron-withdrawing substituent at the 2-position. nih.gov This highlights how a simple positional change of a methoxy group can switch the biological mechanism. Furthermore, combining 5- and 6-methoxy groups on the same indole ring abolished both activities, indicating a complex interplay of electronic and steric effects. nih.gov
| Compound/Scaffold | Modification | Biological Target/Activity | Potency/Effect |
| Melatonin Analogue | 6-Methoxy, N1-amidoethyl side chain | Melatonin Receptor | Similar affinity to melatonin, full agonist. nih.gov |
| Melatonin Analogue | 6-Methoxy, N1-amidoethyl, C2-Bromo | Melatonin Receptor | Picomolar affinity, improved agonist activity. nih.gov |
| Melatonin Analogue | No Methoxy, N-alicyclic group | Melatonin Receptor | Partial agonist or antagonist activity. nih.gov |
| Indolyl-pyridinyl-propenone | 5-Methoxy substitution | Anticancer | Optimal for inducing methuosis. nih.gov |
| Indolyl-pyridinyl-propenone | 6-Methoxy substitution | Anticancer | Disrupts microtubules. nih.gov |
| Indolyl-pyridinyl-propenone | 5- and 6-Dimethoxy substitution | Anticancer | Abolished both methuosis and microtubule disruption. nih.gov |
| Bisindole | 6-6' linkage (Compound 6j) | HIV-1 Fusion (gp41) | EC50 = 200 nM. nih.govacs.org |
| Indole Curcumin Derivative | Methoxy substitution | Anticancer (HeLa cells) | IC50 = 4 µM. nih.gov |
Positional Effects of Methoxy and Methyl Groups on Pharmacological Profiles
The specific placement of the methoxy and methyl groups on the indole ring is a critical determinant of the pharmacological profile. Methoxy groups, being electron-donating, enhance the reactivity of the electron-rich indole nucleus. chim.it Their position dictates the regiochemical behavior of the indole in chemical reactions and biological interactions. chim.it
As starkly illustrated with indolyl-pyridinyl-propenones, shifting the methoxy group from the 5-position to the 4- or 7-position attenuates or eliminates the methuosis-inducing activity seen with the 5-methoxy isomer. nih.gov The 6-methoxy isomer, meanwhile, exhibits a completely different mechanism of microtubule disruption. nih.gov This demonstrates that the position of the methoxy group can fundamentally alter both the potency and the mechanism of cell death. nih.gov
In the context of melatonin receptor ligands, the shift of the methoxy group from the natural 5-position to the 6-position in a series of N-1 substituted indoles was a key modification that led to potent analogues. nih.gov This suggests that the 6-position is a favorable location for the methoxy group to interact with the melatonin receptor, provided other structural features are optimized.
For allosteric inhibitors of the enzyme ALOX15, the position of the methoxy group on an associated phenyl ring was found to be crucial. mdpi.com While not directly on the indole of the inhibitor itself in this study, the principle holds: the location of the methoxy group affects its interaction within the binding pocket, which in turn influences the allosteric modulation of the enzyme's activity. mdpi.com
The position of substituents also significantly impacts synthetic accessibility and reaction efficiency, which is a foundational aspect of developing derivatives for SAR studies. For instance, in the synthesis of cyclopenta[b]indol-1(4H)-ones, electron-donating groups at the C-4 position of 1-methyl-1H-indole-3-carbaldehyde gave higher yields than the same groups at the C-5, C-6, or C-7 positions. acs.org This differential reactivity hints at how the electronic environment, governed by substituent position, can influence interactions with biological macromolecules.
| Scaffold | Methoxy Position | Methyl Position(s) | Pharmacological Profile/Activity |
| Indolyl-pyridinyl-propenone | 5-Methoxy | - | Induces methuosis. nih.gov |
| Indolyl-pyridinyl-propenone | 6-Methoxy | - | Disrupts microtubules. nih.gov |
| Indolyl-pyridinyl-propenone | 4-Methoxy or 7-Methoxy | - | Attenuated or eliminated methuosis activity. nih.gov |
| Melatonin Analogue | 6-Methoxy | - | Potent melatonin receptor agonist. nih.gov |
| Indole-3-carbaldehyde | 4-Methoxy | N1-Methyl | Higher yield in cyclization reaction. acs.org |
| Indole-3-carbaldehyde | 5-, 6-, or 7-Methoxy | N1-Methyl | Moderate yield in cyclization reaction. acs.org |
Principles of Rational Design Derived from SAR Data
The accumulated SAR data allows for the formulation of principles for the rational design of new derivatives based on the this compound scaffold.
A key principle is the targeted manipulation of the substitution pattern to achieve a desired biological effect. For instance, to design a microtubule-disrupting agent, the SAR on indolyl-pyridinyl-propenones suggests that a 6-methoxy indole is a promising starting point, while avoiding electron-withdrawing groups at the C2 position. nih.gov For developing potent melatonin agonists, a 6-methoxy indole with an N-1 alkanamidoethyl side chain is a validated pharmacophore, with further potency enhancements possible through substitution at C2. nih.gov
Another principle involves leveraging the electronic properties of substituents. The presence of electron-donating methoxy groups generally activates the indole ring. chim.it Conversely, molecular docking studies on indole-based Photosystem II inhibitors revealed that the presence of strong electron-withdrawing groups on the phenyl ring of the indole is important for interaction with the D1 protein binding pocket. nih.gov This suggests that for certain targets, reversing the electronic character of the substituents could be a fruitful strategy.
The concept of "allosteric determinants" is also a powerful design principle. In the case of ALOX15 inhibitors, a para-methoxy group on an attached phenyl ring was identified as a key "allosteric determinant" required for the selective inhibition of the enzyme. mdpi.com This highlights that specific substituents can be responsible for inducing conformational changes in a target protein that lead to a specific functional outcome.
Furthermore, SAR studies guide the optimization of physicochemical properties like amphipathicity. For HIV-1 fusion inhibitors, it was found that below a certain potency threshold, the correlation between binding affinity and biological activity was weak, indicating a requirement for a balance of hydrophilic and hydrophobic properties for activity in a cellular context. nih.gov
Correlation of Structural Features with Proposed Mechanisms of Action
The structural features of this compound derivatives can be directly correlated with their mechanisms of action.
The position of the methoxy group is a prime example. The differential effects of 5-methoxy and 6-methoxy indolyl-pyridinyl-propenones on methuosis and microtubule dynamics, respectively, strongly suggest that the location of this group dictates which cellular partners the molecule interacts with, leading to distinct downstream signaling and cellular fates. nih.gov
For melatonin analogues, the 6-methoxy group, in conjunction with the N1-side chain, is proposed to mimic the binding mode of melatonin in its receptor. nih.gov The introduction of a bromine atom or a phenyl group at C2 likely provides additional favorable interactions (e.g., halogen bonding or pi-stacking) within the receptor's binding pocket, thereby increasing affinity and agonist activity. nih.gov The switch to antagonist activity upon removal of the methoxy group indicates its critical role in receptor activation. nih.gov
In the context of enzyme inhibition, the mechanism can be elucidated through structural and modeling studies. For indole-based ALOX15 inhibitors, molecular dynamics simulations suggest a dimeric allosteric model. mdpi.com The inhibitor binds to the substrate-binding pocket of one monomer, inducing conformational changes that are transmitted to the other monomer, thereby altering its ability to bind and process the fatty acid substrate. mdpi.com The methoxy group's position within the inhibitor is critical for this allosteric communication. mdpi.com
Many indole derivatives are also known to interact with the aryl hydrocarbon receptor (AhR). Various methyl and methoxy indoles have been identified as agonists or antagonists of AhR, which in turn regulates the transcription of genes like CYP1A1. nih.gov This suggests that some of the biological effects of this compound could be mediated through the AhR signaling pathway.
Development and Exploration of 6 Methoxy 1,2 Dimethyl 1h Indole Derivatives and Analogs
Design and Synthesis of Novel Substituted Indole (B1671886) Compounds
The design of novel compounds based on the 6-methoxy-indole framework is often inspired by the structures of known biologically active molecules. Researchers strategically modify the indole core to enhance desired properties such as potency, selectivity, and cell permeability.
A notable example is the development of melatonin (B1676174) analogues. nih.gov In one study, researchers designed a new series of compounds by shifting the methoxy (B1213986) group from the C-5 position (as in melatonin) to the C-6 position of the indole nucleus and attaching the requisite ethylamido side chain to the N-1 position. nih.gov This structural rearrangement aimed to explore new binding modes within the melatonin receptor. The synthesis of these N-1 substituted 6-methoxyindoles led to compounds with high affinity and agonist activity, comparable to melatonin itself. nih.gov Further optimization at the C-2 position by introducing bromo, phenyl, or carboxyl substituents resulted in derivatives with significantly enhanced, picomolar-range affinity for the melatonin receptor. nih.gov
Another area of active research is the development of anti-cancer agents. Inspired by the vascular disrupting agent OXi8006, which features a 2-aryl-3-aroyl-6-methoxyindole structure, scientists have synthesized a series of analogs to probe structure-activity relationships. nih.gov In these designs, the 6-methoxy group on the indole ring and a 3'-hydroxy-4'-methoxy pattern on the 2-aryl ring were generally kept constant, while the 3-aroyl moiety was systematically modified. nih.gov These modifications included the introduction of various methoxy patterns, nitro, halogen, trifluoromethyl, and trifluoromethoxy functionalities. nih.gov This approach allowed for a detailed investigation into how different substituents on the aroyl ring influence the compound's ability to inhibit tubulin assembly and exert cytotoxic effects on cancer cell lines. nih.gov
| Parent Scaffold | Modification Site(s) | Example Substituents | Intended Research Area | Reference |
| 6-Methoxyindole (B132359) | N-1, C-2 | N-1: -(CH₂)₂NHCORC-2: -H, -Br, -Phenyl, -COOCH₃ | Melatonin Receptor Probing | nih.gov |
| 2-Aryl-3-aroyl-6-methoxyindole | 3-Aroyl Ring | -Methoxy, -Nitro, -Halogen, -CF₃, -OCF₃ | Anti-cancer Agent Development | nih.gov |
Strategies for Diversifying the Indole Ring System through Chemical Modification
A variety of synthetic strategies are employed to create a diverse library of derivatives from a parent indole structure. The presence of the methoxy group at the C-6 position enhances the electron-rich nature of the indole ring, influencing its reactivity and regioselectivity in chemical modifications. chim.it
Common strategies for diversifying the indole ring system include:
Classical Indole Syntheses: Methods like the Fischer, Bischler, and Hemetsberger indole syntheses are fundamental for constructing the initial methoxy-activated indole core from simpler starting materials. chim.it For instance, a catalyst-free synthesis of 6-hydroxy indoles, which can be subsequently methylated to 6-methoxy indoles, has been developed from carboxymethyl cyclohexadienones and primary amines. acs.org
N-Functionalization: The indole nitrogen (N-1) is a common site for modification. Alkylation, arylation, or acylation at this position can introduce a wide range of side chains, significantly altering the molecule's properties. This is exemplified by the attachment of an alkanamidoethyl chain to the N-1 position in the synthesis of melatonin analogues. nih.gov
C-H Functionalization: Direct functionalization of the indole's C-H bonds is an atom-economical approach to introduce new substituents. The indole nucleus has several positions amenable to modification (C2, C3, C4, C5, C7). For example, a green, one-pot method has been developed for the 2,3,6-trifunctionalization of N-alkyl indoles. nih.gov This reaction uses N-Br sulfoximines to install a sulfoximidoyl group at the C-2 position and bromine atoms at the C-3 and C-6 positions simultaneously. nih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing aryl, vinyl, or alkynyl groups at various positions of the indole ring, provided a halogen or triflate is present at that position.
Cyclization Reactions: Building new rings onto the indole scaffold is another diversification strategy. In the development of anti-breast cancer agents, novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs were created by constructing a pyrazinone ring fused to the indole nitrogen and C-2 position. nih.gov
Evaluation of Bioisosteric Replacements and Their Effects on Research Outcomes
Bioisosteric replacement is a key strategy in medicinal chemistry where a functional group is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or metabolic stability. In the context of 6-methoxy-1,2-dimethyl-1H-indole analogs, this approach has yielded significant insights into structure-activity relationships (SAR).
In the pursuit of potent tubulin inhibitors based on the 2-aryl-3-aroyl-6-methoxyindole scaffold, researchers systematically replaced hydrogen atoms on the 3-aroyl ring with various other groups. nih.gov The goal was to assess how different electronic and steric properties at this position affected biological activity. The results demonstrated that these modifications had a profound impact on both the inhibition of tubulin assembly and cytotoxicity against human cancer cell lines.
| Compound Series | Bioisosteric Replacement on 3-Aroyl Ring | Effect on Tubulin Assembly (IC₅₀) | Effect on Cytotoxicity | Reference |
| 2-Aryl-3-aroyl-6-methoxyindoles | H → NO₂ | Variable | Generally cytotoxic | nih.gov |
| H → Halogen (F, Cl) | Variable | Generally cytotoxic | nih.gov | |
| H → CF₃ | Potent Inhibition (<5 µM) | Strongly cytotoxic | nih.gov | |
| H → OCF₃ | Potent Inhibition (<5 µM) | Strongly cytotoxic | nih.gov | |
| H → OCH₃ | Variable, some highly potent | Strongly cytotoxic | nih.gov |
Notably, derivatives incorporating trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) groups on the aroyl ring were potent inhibitors of tubulin assembly, with IC₅₀ values below 5 µM. nih.gov Similarly, strategic placement of methoxy groups also led to highly active compounds. The most active derivative in this series, which featured a methoxy group translocated to the C-7 position of the indole ring, showed potency comparable to the lead compound OXi8006. nih.gov
In the study of 6-methoxyindole-based melatonin analogues, modifications at the C-2 position provided another clear example of the impact of substituents. nih.gov Replacing the C-2 hydrogen with a bromine atom, a phenyl group, or a methyl carboxylate group led to a dramatic increase in binding affinity for the melatonin receptor, demonstrating that even subtle changes to the indole core can have significant effects on biological interactions. nih.gov
Utility of Derivatives as Chemical Probes or Research Tools
Derivatives of this compound serve as valuable chemical probes and research tools for exploring complex biological systems. A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study that target's function in cellular or in vivo models. eubopen.org To be considered a useful probe, a compound should typically exhibit high potency (e.g., ≤ 100 nM), selectivity against related targets, and evidence of target engagement in cells. eubopen.org
The potent and selective 6-methoxyindole derivatives developed as tubulin inhibitors are prime examples of such research tools. nih.gov Compounds from this class that potently inhibit tubulin polymerization can be used to investigate the roles of the microtubule cytoskeleton in various cellular processes, such as cell division, migration, and intracellular transport. Their efficacy as vascular disrupting agents in cancer models further highlights their utility in studying tumor angiogenesis and blood flow. nih.gov
Similarly, the highly affine 6-methoxyindole-based melatonin analogues function as chemical probes for the melatonin receptor system. nih.gov By providing compounds with picomolar affinity and varying degrees of agonist or antagonist activity, this research equips scientists with precise tools to:
Map the ligand-binding pocket of melatonin receptors.
Differentiate between receptor subtypes.
Investigate the downstream signaling pathways activated by receptor binding, such as the modulation of cyclic AMP (cAMP) accumulation. nih.gov
The development of such specialized molecules is crucial for dissecting biological pathways and validating new targets for future therapeutic intervention.
Advanced Research Methodologies and Future Perspectives in 6 Methoxy 1,2 Dimethyl 1h Indole Research
Innovations in Delivery Systems for Research Compounds (e.g., Nanosponge Hydrogels)
The effective study of research compounds is often contingent on their formulation and delivery. For hydrophobic molecules like many indole (B1671886) derivatives, achieving adequate solubility and bioavailability is a primary challenge. Nanosponge hydrogels represent a novel and promising delivery system to address these issues.
Nanosponges are hyper-crosslinked, porous, nanosized structures capable of encapsulating a wide variety of molecules. nih.govijrti.org These three-dimensional scaffolds can entrap both hydrophilic and lipophilic compounds within their nanocavities, effectively increasing the solubility of poorly soluble agents. rjptonline.orgijpsonline.com When incorporated into a hydrogel, the resulting formulation offers enhanced skin retention and the potential for controlled, sustained release, which is particularly advantageous for topical and localized research applications. nih.govrjptonline.org
For a compound like 6-Methoxy-1,2-dimethyl-1H-indole, which is expected to have limited aqueous solubility, a nanosponge-hydrogel system could offer significant advantages. By encapsulating the molecule within the nanosponge, its apparent solubility would increase, allowing for more consistent and reproducible results in in vitro and in vivo research models. The hydrogel matrix would provide a stable vehicle for application, ensuring prolonged contact with the target site. nih.gov
Table 1: Illustrative Components of a Nanosponge Hydrogel Formulation for Hydrophobic Compounds
| Component | Example Material | Function | Reference |
| Core Polymer | Ethylcellulose, Cyclodextrin | Forms the porous, sponge-like nanostructure. | researchgate.netnih.gov |
| Cross-linker | Diphenyl carbonate, Epichlorohydrin | Connects polymer chains to create the 3D network. | nih.gov |
| Gelling Agent | Carbopol, Polyvinyl Alcohol (PVA) | Forms the hydrogel matrix for topical consistency. | nih.govresearchgate.net |
| Encapsulated Compound | This compound | The active research compound. | N/A |
The development of such advanced delivery systems is a critical step in enabling the thorough investigation of promising but challenging research compounds.
Application of Continuous Flow Chemistry for Enhanced Research Synthesis
The synthesis of substituted indoles can be complex, often requiring harsh conditions or multi-step processes. researchgate.net Continuous flow chemistry has emerged as a powerful technology to overcome many limitations of traditional batch synthesis, offering improved safety, efficiency, and scalability. ucsb.eduflinders.edu.au
In a flow system, reactants are pumped through a network of tubes or microreactors where they mix and react. mit.edu This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, cleaner reactions, and reduced reaction times. flinders.edu.aumdpi.com For indole syntheses like the Fischer, Hemetsberger–Knittel, or Reissert methods, flow chemistry has demonstrated significant advantages, including the ability to safely handle hazardous intermediates and operate at high temperatures and pressures to accelerate reactions. mdpi.com
Applying continuous flow principles to the synthesis of this compound could streamline its production for research purposes. The precise control afforded by flow systems would allow for the optimization of reaction conditions to maximize yield and purity, while minimizing byproduct formation. Furthermore, the scalability of flow synthesis makes it an attractive method for producing larger quantities of the compound as research needs expand. ucsb.edu
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Representative Indole Synthesis
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow Chemistry | Reference |
| Reaction Time | Hours to days | Seconds to minutes | Drastic reduction in time, higher throughput. | mdpi.comacs.org |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, superior temperature control | Improved safety and selectivity. | flinders.edu.au |
| Mixing | Dependent on stirring efficiency | Rapid and efficient micromixing | Increased reaction rates and yields. | flinders.edu.au |
| Scalability | Difficult, requires re-optimization | Straightforward by running longer | On-demand production and easier scale-up. | ucsb.edu |
| Safety | Handling of large volumes of hazardous materials | Small reaction volumes, contained system | Reduced risk of exposure and accidents. | beilstein-journals.org |
Emerging Methodologies in Indole Chemistry Research
The functionalization and synthesis of the indole scaffold are continually evolving. Biocatalysis and photoredox catalysis are two cutting-edge fields that offer novel, sustainable, and highly selective approaches applicable to the study of this compound.
Biocatalysis
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. rsc.org This approach is prized for its exceptional selectivity (chemo-, regio-, and stereo-selectivity) and ability to operate under mild, environmentally friendly conditions. livescience.io In indole chemistry, enzymes like tryptophan synthases have been engineered to produce substituted tryptophans from various indole precursors. thieme-connect.comacs.org Other enzymes, such as monoamine oxidases (MAO-N), have been explored for the aromatization of indoline (B122111) derivatives to form indoles. livescience.io Research into thioesterases has also revealed enzymes capable of facilitating challenging macrocyclizations involving the indole nitrogen. acs.org These biocatalytic methods could be harnessed to synthesize chiral derivatives of this compound or to introduce new functional groups with a high degree of precision that is difficult to achieve with traditional chemical methods.
Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel bond formations under exceptionally mild conditions. nih.govacs.org This methodology uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. researchgate.net In the context of indole chemistry, photoredox catalysis has been powerfully applied to C-H functionalization, allowing for the direct installation of acyl, alkyl, and other groups at various positions on the indole ring, often at room temperature. acs.orgnih.gov The merger of photoredox catalysis with transition metal catalysis (dual catalysis) has further expanded the scope of these reactions, enabling selective C-2 acylation and other transformations. acs.org This technology represents a significant opportunity for creating a library of novel analogues based on the this compound scaffold, which could be used to explore structure-activity relationships.
Table 3: Key Features of Emerging Catalytic Methodologies in Indole Research
| Methodology | Key Advantages | Potential Application for this compound | Reference |
| Biocatalysis | High selectivity (enantio-, regio-), mild reaction conditions, green chemistry. | Asymmetric synthesis of chiral derivatives; regioselective functionalization. | rsc.orglivescience.iothieme-connect.com |
| Photoredox Catalysis | Mild room-temperature conditions, generation of unique reactive intermediates, novel bond formations. | C-H functionalization to create novel analogues; synthesis of previously inaccessible derivatives. | acs.orgnih.govacs.org |
Integration of Cheminformatics and Artificial Intelligence for Compound Discovery and Optimization
For this compound, AI and cheminformatics can be applied in several ways. Machine learning (ML) models can be trained on existing chemical reaction databases to predict the optimal conditions for its synthesis or for subsequent functionalization reactions, saving significant time and resources in the lab. beilstein-journals.orgresearchgate.net For example, ML algorithms like Random Forest have been used to predict the energy barriers and selectivity of C-H activation reactions on indoles. francis-press.com
Table 4: Applications of AI and Cheminformatics in Compound Research
| Application Area | AI/Cheminformatics Tool/Technique | Function | Reference |
| Compound Discovery | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | De novo design of novel molecular structures inspired by a core scaffold. | patsnap.com |
| Property Prediction | Graph Neural Networks (GNNs), Support Vector Machines (SVMs) | Predicts binding affinity, solubility, toxicity (ADMET), and other properties. | patsnap.comnih.gov |
| Synthesis Optimization | Reinforcement Learning, Random Forest | Predicts reaction outcomes (e.g., yield) and recommends optimal reaction conditions. | beilstein-journals.orgfrancis-press.com |
| Data Analysis | Self-Organizing Maps (SOMs), Principal Component Analysis (PCA) | Visualizes chemical space and identifies structure-activity relationships in large datasets. | mdpi.com |
Identification of Untapped Research Avenues and Challenges for this compound
While the advanced methodologies described offer exciting prospects, the research landscape for this compound has specific untapped avenues and inherent challenges. The primary challenge is the current lack of dedicated research focusing specifically on this derivative, meaning that methods successful for other indoles must be carefully adapted and optimized.
Untapped Research Avenues:
Derivative Library Synthesis: A significant opportunity lies in the systematic application of photoredox-catalyzed C-H functionalization to the aromatic ring of this compound. This could rapidly generate a library of novel analogues with diverse substituents for broad biological screening.
Biocatalytic Deracemization: If a synthetic route produces a racemic mixture of a chiral derivative, biocatalytic methods could be developed for an efficient deracemization or kinetic resolution, providing access to enantiopure compounds for stereospecific research.
Targeted Delivery Formulation: Developing and characterizing a nanosponge-hydrogel or other advanced formulation of this compound would be a crucial first step to enable reliable and reproducible pharmacological studies.
In Silico Screening: A comprehensive computational study, using AI to generate and screen virtual derivatives, could guide synthetic efforts toward compounds with a higher probability of possessing desired research properties. nih.gov
Challenges:
Synthetic Regioselectivity: The functionalization of the indole core can be challenging to control. For this compound, directing new substituents to a specific position (e.g., C4, C5, or C7) while avoiding reaction at other sites will require careful selection of catalysts and reaction conditions.
Method Adaptation: Methodologies developed for simple indoles may not translate directly. The electronic effects of the methoxy (B1213986) group and the steric hindrance from the methyl groups on both the nitrogen and the C2 position could significantly influence reactivity in both chemical and enzymatic systems. nih.gov
Data Scarcity for AI Models: The performance of AI and machine learning models is highly dependent on the quality and quantity of training data. mdpi.com The lack of specific reaction data for this compound means that initial predictions will have to rely on more general indole models, which may lack high accuracy until specific experimental data is generated and fed back into the models.
Table 5: Summary of Future Research Directions and Key Challenges
| Research Direction | Objective | Key Challenge |
| Advanced Synthesis | Create novel analogues via photoredox and biocatalysis. | Achieving high regioselectivity and overcoming steric/electronic effects of existing substituents. |
| Optimized Production | Develop an efficient and scalable synthesis using continuous flow chemistry. | Transferring and re-optimizing a multi-step batch synthesis to a continuous flow process. |
| Enabling Formulations | Improve solubility and bioavailability using nanosponge hydrogels. | Characterizing drug loading, stability, and release kinetics for the specific compound. |
| Computational Guidance | Prioritize synthesis targets using AI-driven virtual screening and property prediction. | The "cold start" problem due to a lack of specific training data for the molecule. |
Q & A
Synthesis and Optimization
Basic Question: What are the common synthetic routes for preparing 6-Methoxy-1,2-dimethyl-1H-indole, and how can reaction conditions be optimized to improve yield? Methodological Answer: The synthesis typically involves functionalization of the indole core. For example, 6-methoxy-1,2-dimethylindole derivatives can be synthesized via alkylation or nucleophilic substitution. A reported method involves reacting 1,2-dimethylindole with methoxylating agents (e.g., methyl iodide in the presence of a base) under controlled temperatures (30–50°C) to avoid over-alkylation . Optimization strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
